N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with a molecular formula of C19H17F2N3O3S2. This compound is known for its unique chemical structure, which includes difluoromethoxy, ethoxy, naphthyl, and pyrimidinyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Difluoromethoxy Group: This step involves the reaction of a suitable phenol derivative with difluoromethyl ether under controlled conditions.
Coupling with Naphthyl and Pyrimidinyl Groups: The final step involves coupling the difluoromethoxy-ethoxy phenyl intermediate with naphthyl and pyrimidinyl groups using a thiol-based reagent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted under mild conditions to prevent degradation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxy group but lacks the ethoxy, naphthyl, and pyrimidinyl groups.
N-(4-Difluoromethoxy-2-nitrophenyl)acetamide: Contains a nitro group instead of the ethoxy group.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3S/c1-2-32-22-14-19(9-10-21(22)33-24(26)27)29-23(31)15-34-25-28-12-11-20(30-25)18-8-7-16-5-3-4-6-17(16)13-18/h3-14,24H,2,15H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZTXZETFZGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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